X80

XPA inhibitor Nucleotide Excision Repair DNA binding assay

TDRL-X80 (CAS 292065-64-6), also referred to as compound 1 or X80, is a small-molecule inhibitor that targets the xeroderma pigmentosum group A (XPA) protein, a critical and unique component of the nucleotide excision repair (NER) pathway. This compound acts as a chemical probe to block the XPA-DNA interaction, thereby impairing the cell's ability to repair bulky DNA lesions, including those induced by UV radiation and platinum-based chemotherapeutics.

Molecular Formula C23H15ClN2O6
Molecular Weight 450.8 g/mol
CAS No. 292065-64-6
Cat. No. B3340197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameX80
CAS292065-64-6
Molecular FormulaC23H15ClN2O6
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O
InChIInChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)15-4-2-3-14(9-15)22(28)29)11-16-6-8-20(32-16)13-5-7-19(24)18(10-13)23(30)31/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11-
InChIKeyXZRBYOCWWJMJRZ-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TDRL-X80 XPA Inhibitor Procurement Guide: Baseline Overview


TDRL-X80 (CAS 292065-64-6), also referred to as compound 1 or X80, is a small-molecule inhibitor that targets the xeroderma pigmentosum group A (XPA) protein, a critical and unique component of the nucleotide excision repair (NER) pathway [1]. This compound acts as a chemical probe to block the XPA-DNA interaction, thereby impairing the cell's ability to repair bulky DNA lesions, including those induced by UV radiation and platinum-based chemotherapeutics [2]. As one of the first characterized inhibitors of this protein-DNA interaction, TDRL-X80 serves as a key tool compound for investigating NER biology and for exploring therapeutic strategies to sensitize cancer cells to DNA-damaging agents [1].

Why Generic Substitution Fails for TDRL-X80 (CAS 292065-64-6)


While several DNA repair inhibitors exist, TDRL-X80 occupies a distinct and non-substitutable niche as one of the few direct inhibitors of the XPA-DNA interaction [1]. The compound's active metabolite, TDRL-X80-2, achieves potent inhibition of XPA-DNA binding with an IC₅₀ of 0.82 μM, a level of potency that is not matched by arbitrary alternatives [1]. Critically, the X80 scaffold exhibits a level of selectivity over the related DNA-binding protein Replication Protein A (RPA) [2]. This is significant because RPA participates in multiple DNA metabolic pathways beyond NER (including replication and recombination), and its inhibition could lead to broader, less predictable cellular toxicity [3]. In contrast, XPA's role is exclusive to NER, making its specific inhibition with TDRL-X80 a more precise and scientifically valuable approach for dissecting NER function without the confounding effects of pan-pathway interference [2].

TDRL-X80 (CAS 292065-64-6) Product-Specific Quantitative Evidence Guide


XPA-DNA Binding Inhibition Potency of TDRL-X80 Active Metabolite

The active metabolite of TDRL-X80, designated TDRL-X80-2, is the species primarily responsible for potent inhibition of the XPA-DNA interaction [1]. In a fluorescence polarization (FP) assay, TDRL-X80-2 exhibited an IC₅₀ of 0.82 ± 0.18 μM, a significant improvement over the parent compound's earlier reported potency [1].

XPA inhibitor Nucleotide Excision Repair DNA binding assay

Selectivity of TDRL-X80 for XPA over the Related DNA-Binding Protein RPA

Selectivity against related DNA-binding proteins is critical for defining a tool compound's utility. TDRL-X80 analogs demonstrated a clear preference for inhibiting XPA-DNA interactions over RPA-DNA interactions [1]. RPA is a single-stranded DNA-binding protein involved in NER, DNA replication, and homologous recombination [2]. In a direct comparative assay, TDRL-X80 and its analogs did not significantly inhibit RPA-DNA binding at concentrations that fully abrogated XPA-DNA binding, indicating a favorable selectivity profile within the NER pathway [1].

Selectivity profiling Off-target effects RPA XPA

Aqueous Solubility and the Rationale for Alternative Amide Derivatives

While TDRL-X80 and its potent ester derivatives (IC₅₀ = 0.82 μM) serve as excellent in vitro tools, their utility is constrained by poor aqueous solubility [1]. This limitation was explicitly addressed in the medicinal chemistry campaign that led to the discovery of amide derivatives. These next-generation amide analogs were designed to retain the potent inhibitory activity of the X80 scaffold while achieving significantly improved aqueous solubility, making them more suitable for in vivo or more complex cellular assays [1].

Solubility Medicinal Chemistry Physicochemical properties

TDRL-X80 (CAS 292065-64-6) Best Research and Industrial Application Scenarios


In Vitro Dissection of the Nucleotide Excision Repair (NER) Pathway

TDRL-X80 is optimally suited as a chemical probe in cell-free biochemical assays and cell culture models to specifically inhibit the XPA-DNA interaction. Its established potency (IC₅₀ of 0.82 μM for the active metabolite) [1] and selectivity over RPA [2] make it a precise tool for isolating the role of XPA in damage recognition and verification steps of NER, without directly inhibiting the downstream incision steps mediated by the ERCC1-XPF complex or other pathways involving RPA.

Sensitization of Cancer Cells to Platinum-Based Chemotherapy in Research Models

Given that NER is a primary mechanism of resistance to platinum drugs like cisplatin, TDRL-X80 is a valuable reagent for investigating combination therapy strategies. Its application in research settings can demonstrate proof-of-concept for sensitizing tumor cells to DNA-damaging agents by compromising their ability to repair platinum-DNA adducts [1]. The high logP value (4.303) suggests good cell permeability, supporting its use in cellular assays, though solubility limitations [1] must be managed in experimental design.

Medicinal Chemistry Benchmarking for XPA-Targeted Drug Discovery

TDRL-X80 and its characterized analogs serve as a foundational benchmark for structure-activity relationship (SAR) studies in XPA inhibitor development. The quantitative data on its active metabolite's potency (IC₅₀ = 0.82 μM) [1] and its poor solubility profile [1] provide a clear baseline against which new chemical entities can be evaluated. This makes TDRL-X80 an essential reference standard for any laboratory engaged in optimizing novel inhibitors of the XPA-DNA interaction.

Use as a Selective Inhibitor in DNA Repair Pathway Profiling

In research focused on mapping DNA damage response networks, TDRL-X80 is the preferred tool when selective inhibition of NER is required, as opposed to broader-spectrum DNA repair inhibitors. Its target, XPA, is essential for NER but not for other major repair pathways like homologous recombination (HR) or base excision repair (BER) [2]. This contrasts with inhibitors of proteins like ERCC1 or RPA, which play roles in multiple pathways [3], allowing researchers to more definitively attribute observed phenotypes to NER deficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for X80

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.